

# Clozapine N-oxide Dihydrochloride: A Technical Guide for Chemogenetic Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                                   |           |
|----------------------|-----------------------------------|-----------|
| Compound Name:       | Clozapine N-oxide dihydrochloride |           |
| Cat. No.:            | B2363190                          | Get Quote |

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

#### **Executive Summary**

Clozapine N-oxide (CNO) dihydrochloride is a water-soluble salt of CNO, a synthetic ligand critically important in the field of chemogenetics.[1][2] It serves as the primary activator for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), which are engineered G protein-coupled receptors (GPCRs) used to remotely and selectively control neuronal activity.[3] This guide provides a comprehensive technical overview of **Clozapine N-oxide dihydrochloride**, including its mechanism of action, key quantitative data, detailed experimental protocols, and critical considerations for its use in research. The dihydrochloride form offers significant advantages over the freebase, including enhanced water solubility and improved bioavailability.[2] However, researchers must be cognizant of its potential in vivo back-metabolism to clozapine, which necessitates rigorous experimental controls to mitigate off-target effects.[4][5]

## Introduction to Chemogenetics and DREADD Technology

Chemogenetics is a powerful technique that allows for the non-invasive manipulation of cell populations in living organisms. The most prominent chemogenetic tool is the DREADD system.[6] This technology involves the introduction of a genetically modified "designer" receptor into a specific cell population. These receptors are inert to endogenous ligands but



can be potently activated by a specific "designer" drug, such as Clozapine N-oxide.[6] This allows for precise temporal control over cellular signaling pathways, making it an invaluable tool for dissecting the function of neural circuits and their role in behavior and disease.

The most commonly employed DREADDs are derived from human muscarinic acetylcholine receptors:

- hM3Dq: An excitatory DREADD that couples to the Gq signaling pathway, leading to increased intracellular calcium levels and neuronal depolarization.
- hM4Di: An inhibitory DREADD that couples to the Gi signaling pathway, resulting in neuronal hyperpolarization and silencing of neuronal activity.[4]

## Clozapine N-oxide Dihydrochloride: Properties and Advantages

**Clozapine N-oxide dihydrochloride** is the dihydrochloride salt of CNO, a metabolite of the atypical antipsychotic drug clozapine. The dihydrochloride formulation offers several key advantages for researchers:

- Enhanced Water Solubility: Unlike the freebase form of CNO, which is soluble in organic solvents like DMSO, the dihydrochloride salt is readily soluble in water and saline, simplifying the preparation of solutions for in vivo administration.[2]
- Improved Bioavailability: Studies in rhesus macaques have shown that CNO dihydrochloride results in 6- to 7-fold higher plasma concentrations compared to CNO dissolved in DMSO.[8]
- Reduced Conversion to Clozapine: The dihydrochloride salt preparation has been associated with a lower percentage of in vivo conversion to clozapine compared to the DMSO-dissolved form.[8]

### Data Presentation: Quantitative Analysis Chemical and Physical Properties



| Property                                       | Value                                                                                            | Reference |
|------------------------------------------------|--------------------------------------------------------------------------------------------------|-----------|
| Chemical Name                                  | 8-Chloro-11-(4-methyl-4-oxido-<br>1-piperazinyl)-5H-dibenzo[b,e]<br>[4]diazepine dihydrochloride | [2]       |
| Molecular Formula                              | C18H19CIN4O·2HCI                                                                                 | [2]       |
| Molecular Weight                               | 415.74 g/mol                                                                                     | [2]       |
| Appearance                                     | Powder                                                                                           |           |
| Solubility Water (100 mM), DMSO (100 mM)       |                                                                                                  | [2]       |
| Storage Desiccate at room temperature or 2-8°C |                                                                                                  | [2]       |

**In Vitro Potency of DREADD Agonists** 

| Agonist                     | DREADD<br>Receptor | pEC <sub>50</sub> | EC <sub>50</sub> (nM) | Reference |
|-----------------------------|--------------------|-------------------|-----------------------|-----------|
| Clozapine N-<br>oxide (CNO) | hM1Dq              | 8.31 - 8.50       | ~6.0 - 8.1            | [9][10]   |
| hM4Di                       | 6.89               | ~129              |                       |           |
| Clozapine                   | hM1Dq              | 9.68 - 10.32      | ~0.05 - 0.21          | [10]      |
| hM4Di                       | -                  | 0.42              | [11]                  | _         |
| Compound 21<br>(C21)        | hM3Dq              | -                 | ~1.7                  | [9]       |
| hM4Di                       | -                  | 2.95              | [11]                  |           |

### **Pharmacokinetic Parameters**



| Compoun<br>d         | Form/Dos<br>e                         | Animal<br>Model   | T <sub>max</sub><br>(min) | C <sub>max</sub><br>(ng/mL) | T <sub>1/2</sub><br>(hours) | Referenc<br>e |
|----------------------|---------------------------------------|-------------------|---------------------------|-----------------------------|-----------------------------|---------------|
| Clozapine<br>N-oxide | 1 mg/kg<br>(i.p.)                     | Mouse             | 15                        | -                           | Short                       | [5]           |
| Clozapine            | 75 mg<br>(single<br>dose)             | Human             | -                         | -                           | 8                           | [12]          |
| Clozapine            | 100 mg<br>b.i.d.<br>(steady<br>state) | Human             | 150                       | 319                         | 12                          | [12]          |
| Clozapine<br>N-oxide | -                                     | Human             | -                         | -                           | 7-8                         | [13]          |
| CNO-<br>DMSO         | 3-10 mg/kg<br>(i.m.)                  | Rhesus<br>Macaque | 30-90                     | 200-215                     | -                           | [8]           |
| CNO-HCI              | 3-10 mg/kg<br>(i.m.)                  | Rhesus<br>Macaque | 30-90                     | 540-2280                    | -                           | [8]           |

#### **Mechanism of Action and Signaling Pathways**

**Clozapine N-oxide dihydrochloride** activates DREADDs by binding to the engineered receptor, which in turn initiates a specific intracellular signaling cascade determined by the G protein to which the DREADD is coupled.

### hM3Dq (Gq-coupled) Signaling Pathway

Activation of the hM3Dq receptor by CNO engages the Gq protein signaling pathway. This leads to the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca<sup>2+</sup>). The subsequent increase in intracellular calcium and the activation of protein kinase C (PKC) by DAG ultimately lead to neuronal depolarization and increased neuronal firing.[1][7]













Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Validation of DREADD agonists and administration route in a murine model of sleep enhancement PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clozapine N-oxide dihydrochloride | CNO (water-soluble) | Tocris Bioscience [tocris.com]
- 3. benchchem.com [benchchem.com]
- 4. Protocol for behavioral tests using chemogenetically manipulated mice PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | The Use of DREADDs to Deconstruct Behavior [frontiersin.org]
- 7. scienceoflightcenter.org [scienceoflightcenter.org]
- 8. A Comparative Study of the Pharmacokinetics of Clozapine N-Oxide and Clozapine N-Oxide Hydrochloride Salt in Rhesus Macaques PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Gram scale preparation of clozapine N-oxide (CNO), a synthetic small molecule actuator for muscarinic acetylcholine DREADDs PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Multiple-dose pharmacokinetics of clozapine in patients with chronic schizophrenia PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Clozapine N-oxide Dihydrochloride: A Technical Guide for Chemogenetic Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2363190#what-is-clozapine-n-oxide-dihydrochloride]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com